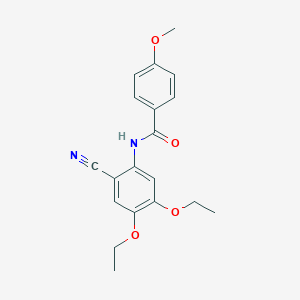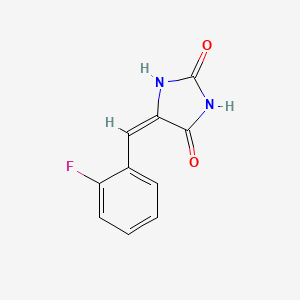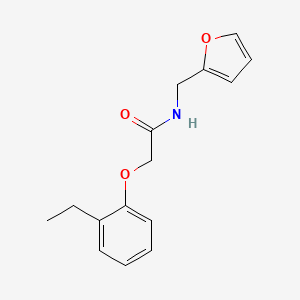
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.14739250 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Highly Sensitive Fluorescent Probes
Compounds related to N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxamide have been synthesized for selective detection of ions such as Cu²⁺ in aqueous solutions. These fluorescent probes exhibit high selectivity for Cu²⁺ over other biologically relevant metals, demonstrating their potential for environmental and biological applications (Zhou Peng, 2010).
Synthesis and Biological Evaluation of Innovative Derivatives
A series of innovative coumarin derivatives containing the thiazolidin-4-one ring were synthesized, highlighting a method for preparing key intermediates and exploring their biological properties. These compounds have been evaluated for their antibacterial activity, indicating their potential as pharmaceutical agents (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).
Chemosensors for Metal Ions
Novel fluorescent chemosensors based on coumarin fluorophores have been developed for selective detection of metal ions such as Cu²⁺ and H₂PO₄⁻. These studies showcase the potential of coumarin-based compounds in developing sensitive and selective sensors for environmental monitoring and diagnostic purposes (Xianjiao Meng et al., 2018).
Synthesis of Aromatic Polyamides with Photosensitive Groups
Research has been conducted on the synthesis of aromatic polyamides incorporating coumarin chromophores, demonstrating their potential in materials science. These polymers exhibit photosensitive properties, making them suitable for applications in photolithography and as materials with tunable physical properties (M. Nechifor, 2009).
Thermostability and Luminescence of Metal-Organic Frameworks
Studies on carboxylate-assisted ethylamide metal–organic frameworks have explored their thermostability and luminescence properties. Such research underscores the importance of coumarin derivatives in the design of new materials with potential applications in sensing, catalysis, and light-emitting devices (Gong-ming Sun et al., 2012).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use or biological activity. Both chromenes and dihydropyridines have been studied for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Safety and Hazards
properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-20-8-7-15(10-17(20)21)18(22)19-11-13-9-14-5-3-4-6-16(14)23-12-13/h3-8,10,13H,2,9,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAMISYLWZTXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC1=O)C(=O)NCC2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)



![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)
![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)
![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)
![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)
![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)


![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)
![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)